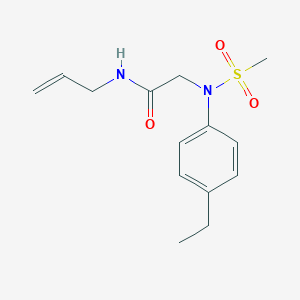

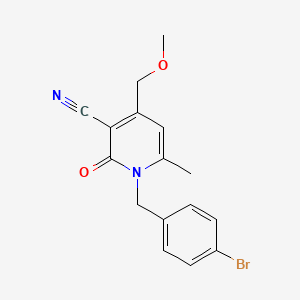

![molecular formula C18H21N3O2S B4735141 1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4735141.png)

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Antibacterial Activity

AcPMPAMPT has been investigated for its antibacterial properties. In a study by Thakar et al., Schiff bases derived from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and 2-amino-4(4’-methylphenyl)-thiazole were synthesized. These Schiff bases formed complexes with transition metals (Mn, Fe, Co, Ni, and Cu). The octahedral structure of these complexes was confirmed through elemental analysis, magnetic susceptibility, and spectroscopic data. Notably, most of these compounds exhibited inhibition of bacterial growth .

Coordination Chemistry

AcPMPAMPT belongs to the class of 4-acyl pyrazolones, which are efficient extractants of metal ions. Due to their tautomeric behavior (enol-keto equilibrium), they can form various coordination compounds. These compounds have potential applications in metal extraction, catalysis, and materials science .

Biological Reagents

Schiff bases derived from 4-acyl-pyrazolones, including AcPMPAMPT, are valuable reagents in biological research. They can form stable complexes with transition metals, making them useful for studying metalloenzymes, metalloproteins, and metal-based drugs .

Clinical Applications

The ability of AcPMPAMPT to form Schiff bases opens avenues for clinical applications. Schiff bases play a role in drug design, particularly in developing metal-based pharmaceuticals. Researchers explore their potential as antitumor agents, enzyme inhibitors, and antimicrobial drugs .

Analytical Chemistry

Schiff bases are versatile ligands in analytical chemistry. They can selectively bind to metal ions, aiding in their detection and quantification. AcPMPAMPT-based Schiff complexes could find applications in sensors, environmental monitoring, and trace metal analysis .

Structural Studies

Researchers have investigated the structural and conformational features of related compounds, such as 1-(acyl/aroyl)-3-(substituted) thioureas. These studies provide insights into ligand properties, coordination behavior, and stability of metal complexes. AcPMPAMPT contributes to understanding the coordination chemistry of related compounds .

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and depend on the specific context of the biological system.

Safety and Hazards

Propriétés

IUPAC Name |

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-12-3-5-14(6-4-12)16-11-24-18(19-16)20-17(23)15-7-9-21(10-8-15)13(2)22/h3-6,11,15H,7-10H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSBVJWCONHRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

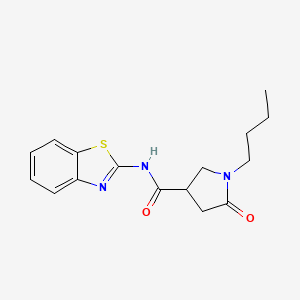

![4-{[({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4735067.png)

![2-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4735069.png)

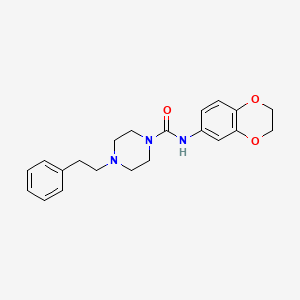

![methyl {[6-ethyl-3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4735075.png)

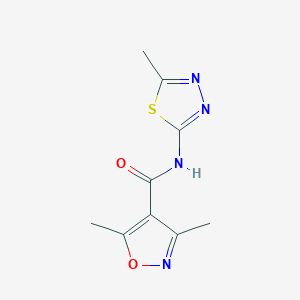

![N-isopropyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4735076.png)

![N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4735079.png)

![methyl 5-(1-ethyl-1H-pyrazol-3-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4735086.png)

![2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4735093.png)

![6-amino-3-(4-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735110.png)

![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4735159.png)